4-Acetoxy-4'-chlorobenzophenone
Overview
Description
4-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the para position of one phenyl ring, and a chlorine atom is attached to the para position of the other phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and transporters
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Acetoxy-4’-chlorobenzophenone is currently limited. These properties play a crucial role in determining the bioavailability of a compound. More research is needed to outline the pharmacokinetic profile of 4-Acetoxy-4’-chlorobenzophenone .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Acetoxy-4’-chlorobenzophenone . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxy-4’-chlorobenzophenone can be synthesized through the acylation of 4-chlorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a non-polar solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of 4-Acetoxy-4’-chlorobenzophenone involves the Friedel-Crafts acylation reaction. The process includes the use of 4-chlorobenzoyl chloride and phenyl acetate, with aluminum chloride as the catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-4’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetoxybenzoic acid.
Reduction: Formation of 4-acetoxy-4’-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Acetoxy-4’-chlorobenzophenone is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Acetoxybenzophenone: Lacks the chlorine atom, affecting its chemical and biological properties.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, leading to different reactivity and applications
Uniqueness
4-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHXQWZYOHIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544668 | |
Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103060-18-0 | |
Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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